Cas no 2227805-03-8 ((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)

(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol
- EN300-1825716
- 2227805-03-8
-
- インチ: 1S/C9H10FNO3/c1-6(12)5-7-8(10)3-2-4-9(7)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m0/s1
- InChIKey: VAZHDBZZMFZDHN-LURJTMIESA-N
- ほほえんだ: FC1=CC=CC(=C1C[C@H](C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 199.06447134g/mol
- どういたいしつりょう: 199.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66Ų
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825716-1.0g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1825716-5.0g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1825716-1g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 1g |
$1515.0 | 2023-09-19 | ||
Enamine | EN300-1825716-10.0g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1825716-0.05g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1825716-0.5g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 0.5g |
$1453.0 | 2023-09-19 | ||
Enamine | EN300-1825716-2.5g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1825716-0.1g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1825716-5g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 5g |
$4391.0 | 2023-09-19 | ||
Enamine | EN300-1825716-0.25g |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol |
2227805-03-8 | 0.25g |
$1393.0 | 2023-09-19 |
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-olに関する追加情報
Comprehensive Overview of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol (CAS No. 2227805-03-8)
(2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol is a chiral organic compound with significant potential in pharmaceutical and agrochemical research. Its molecular structure features a fluorine substituent and a nitro group on the aromatic ring, which are key functional groups often explored in drug discovery. The compound's CAS No. 2227805-03-8 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and research contexts.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol for its potential as a building block in asymmetric synthesis. This aligns with the growing trend of green chemistry and sustainable synthesis, where efficiency and selectivity are prioritized. The compound's chiral center (2S configuration) further underscores its relevance in enantioselective reactions, a hot topic in medicinal chemistry forums.
The nitrophenyl moiety in this compound is a versatile intermediate for further derivatization, making it valuable for high-throughput screening (HTS) in drug development. Its fluoro-nitro combination is also studied for applications in material science, such as liquid crystals or organic electronics. These interdisciplinary applications address common search queries like "fluoro-nitro compounds in drug design" or "chiral alcohols in catalysis", reflecting user interest in multifunctional molecules.
Analytical characterization of CAS No. 2227805-03-8 typically involves HPLC, NMR, and mass spectrometry to confirm purity and stereochemistry. Recent publications highlight its role in kinetic resolution studies, answering frequent questions about "enantiopure synthesis techniques". The compound’s logP and hydrogen bonding capacity are also critical parameters for ADMET prediction, a trending focus in computational chemistry.
From an industrial perspective, scalability of (2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol synthesis is under investigation, with continuous flow chemistry emerging as a solution. This responds to searches like "large-scale chiral compound production". Environmental considerations, such as waste reduction in nitro compound synthesis, further elevate its relevance in circular economy discussions.
In conclusion, CAS No. 2227805-03-8 exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its dual functionality (fluoro and nitro groups) positions it as a candidate for addressing challenges in targeted drug delivery and smart materials, aligning with AI-driven search trends like "next-gen pharmaceutical intermediates".
2227805-03-8 ((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol) 関連製品
- 1489174-95-9(2-Methoxy-4-(methylsulfanyl)butan-1-amine)
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 2228732-48-5(2-(azetidin-3-yl)methyl-6-chloropyridine)
- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)
- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)



